Molecular Weight & Lipophilic Efficiency: Unsubstituted Thiazole vs. 4,5-Dimethylthiazole Analog
The target compound (MW = 326.4 g/mol) is 28.0 g/mol lighter than the N-(4,5-dimethylthiazol-2-yl) analog (MW = 354.4 g/mol) , representing an 8.6% reduction in molecular weight. This difference arises from the unsubstituted thiazole ring in the target compound versus the dimethyl-substituted thiazole in the comparator. Lower molecular weight, combined with the absence of additional lipophilic methyl groups, is predicted to yield a more favorable lipophilic efficiency profile—a critical parameter for lead optimization where maintaining potency while controlling lipophilicity is essential [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 326.4 g/mol; unsubstituted thiazole (lower predicted cLogP) |
| Comparator Or Baseline | N-(4,5-dimethylthiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: MW = 354.4 g/mol; dimethylthiazole (higher predicted cLogP) |
| Quantified Difference | ΔMW = -28.0 g/mol (-8.6%); reduced lipophilic burden |
| Conditions | Calculated molecular weights from molecular formula; lipophilicity inferred from substituent effects |
Why This Matters
Lower molecular weight and reduced lipophilicity improve the likelihood of favorable ADME properties and reduce the risk of promiscuous off-target binding, making the target compound a more attractive starting point for lead optimization programs.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007 Nov;6(11):881-90. doi:10.1038/nrd2445. View Source
